2-(6-fluoro-1H-indol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide
CAS No.:
Cat. No.: VC16341088
Molecular Formula: C18H17FN2O2
Molecular Weight: 312.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17FN2O2 |
|---|---|
| Molecular Weight | 312.3 g/mol |
| IUPAC Name | 2-(6-fluoroindol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C18H17FN2O2/c19-15-4-3-14-7-9-21(17(14)11-15)12-18(23)20-16-5-1-13(2-6-16)8-10-22/h1-7,9,11,22H,8,10,12H2,(H,20,23) |
| Standard InChI Key | IFHUXZKAWYPUDM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC2=C1C=CN2CC(=O)NC3=CC=C(C=C3)CCO)F |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
The compound features a bicyclic indole scaffold with a fluorine atom at the 6-position of the indole ring. The acetamide group at the 1-position is linked to a para-substituted phenyl ring bearing a hydroxyethyl moiety . This arrangement introduces both hydrophobic (indole, phenyl) and hydrophilic (hydroxyethyl, acetamide) regions, influencing its solubility and interaction with biological targets.
The fluorine atom enhances electron-withdrawing effects, potentially stabilizing the indole ring and modulating electronic interactions with target proteins. The hydroxyethyl group contributes to hydrogen-bonding capacity, which may improve water solubility and pharmacokinetic properties compared to non-polar indole derivatives .
Physicochemical Data
Key properties are summarized in Table 1:
| Property | Value |
|---|---|
| CAS Number | 1144446-12-7 |
| Molecular Formula | |
| Molecular Weight | 312.3 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| LogP (Predicted) | ~2.1 (estimated via analogs) |
Table 1: Physicochemical properties of 2-(6-fluoro-1H-indol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide .
Synthesis and Characterization
Synthetic Routes
The synthesis typically involves a multi-step process:
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Indole Functionalization: Fluorination at the 6-position of indole using electrophilic fluorinating agents like Selectfluor® under controlled conditions.
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Acetamide Coupling: Reaction of the fluorinated indole with chloroacetyl chloride, followed by nucleophilic substitution with 4-(2-hydroxyethyl)aniline .
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Purification: Chromatographic techniques (e.g., silica gel column chromatography) isolate the product, with yields averaging 60–70%.
Critical parameters include maintaining an inert atmosphere (nitrogen/argon) to prevent oxidation and precise temperature control (40–60°C) during coupling reactions .
Analytical Characterization
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Nuclear Magnetic Resonance (NMR): -NMR confirms the presence of indole protons (δ 7.2–7.8 ppm), fluorine-coupled aromatic signals (δ 6.9–7.1 ppm), and hydroxyethyl protons (δ 3.6–4.0 ppm).
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High-Performance Liquid Chromatography (HPLC): Purity >95% is achieved using reverse-phase C18 columns with acetonitrile/water gradients .
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Mass Spectrometry (MS): ESI-MS shows a molecular ion peak at m/z 313.1 [M+H] .
Comparative Analysis with Structural Analogs
Analog: 2-(6-Fluoro-2-Phenyl-1H-Indol-3-yl)-N,N-Dipropyl-Acetamide
This analog (PubChem CID 10089372) replaces the hydroxyethyl group with dipropylamide and adds a phenyl group at the indole 2-position . Key differences include:
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Increased LogP: 3.8 vs. 2.1, enhancing blood-brain barrier permeability .
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Reduced Solubility: <0.1 mg/mL in aqueous buffers vs. 1.2 mg/mL for the hydroxyethyl variant .
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Divergent Activity: The analog shows stronger affinity for dopamine receptors but weaker anti-inflammatory effects .
Table 2: Comparative properties of indole-based acetamides.
| Property | Hydroxyethyl Variant | Dipropyl-Phenyl Analog |
|---|---|---|
| Molecular Weight | 312.3 g/mol | 352.4 g/mol |
| LogP | 2.1 | 3.8 |
| Aqueous Solubility | 1.2 mg/mL | <0.1 mg/mL |
| Primary Target | COX-2 | Dopamine D2 Receptor |
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